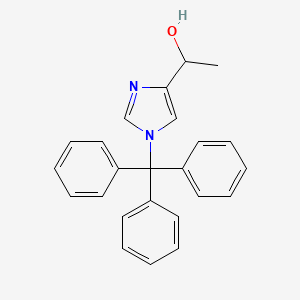

1-(1-trityl-1H-imidazol-4-yl)ethanol

Descripción general

Descripción

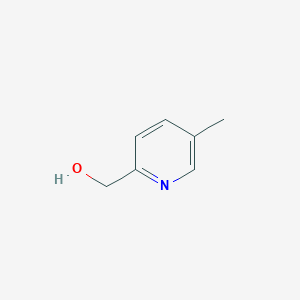

“1-(1-trityl-1H-imidazol-4-yl)ethanol” is a chemical compound with the molecular formula C24H22N2O and a molecular weight of 354.44 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “1-(1-trityl-1H-imidazol-4-yl)ethanol” consists of 24 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación

Influence on Imidazole Ring Donor–Acceptor Capacities

1-(1-trityl-1H-imidazol-4-yl)ethanol is part of a family of imidazole-based compounds, which have been extensively studied for their donor-acceptor capacities. Research has delved into how the electronic and substituent influence on the imidazole ring affects its properties. Studies utilizing compounds similar to 1-(1-trityl-1H-imidazol-4-yl)ethanol revealed significant insights into the donor strength of the imidazole N-base and how substituents influence this property. This research is critical for understanding and developing new compounds with specific electronic properties for various scientific applications (Eseola et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 1-(1-trityl-1H-imidazol-4-yl)ethanol have been a subject of study. Research has detailed convenient synthesis methods and provided valuable insights into the structural and spectroscopic characteristics of these compounds. This knowledge is pivotal for the synthesis of complex molecules and could potentially inform the synthesis pathways of 1-(1-trityl-1H-imidazol-4-yl)ethanol derivatives for specific scientific applications (Azimi et al., 2014).

Catalytic and Inhibitory Properties

1-(1-trityl-1H-imidazol-4-yl)ethanol related compounds have been investigated for their catalytic properties and potential as corrosion inhibitors. Studies have demonstrated that certain imidazoline derivatives exhibit significant inhibitory effects on metal corrosion, which could be harnessed in industrial applications to prolong the lifespan of metal components. The understanding of the inhibitory mechanisms of these compounds provides a foundation for the development of new, more effective corrosion inhibitors (Zhao et al., 2020).

Potential in Gas Generators

Compounds with a core structure similar to 1-(1-trityl-1H-imidazol-4-yl)ethanol have been synthesized and studied for their application in nitrogen-rich gas generators. The energetic properties of these compounds, including their heats of formation and detonation velocities, have been examined, indicating potential applications in the field of materials science and engineering (Srinivas et al., 2014).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these cases .

Propiedades

IUPAC Name |

1-(1-tritylimidazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCBMIZVYBLKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492668 | |

| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-trityl-1H-imidazol-4-yl)ethanol | |

CAS RN |

62256-50-2 | |

| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)